molecular formula C19H16N4O2 B2364920 5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide CAS No. 2034617-09-7

5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide

Cat. No.: B2364920
CAS No.: 2034617-09-7
M. Wt: 332.363
InChI Key: QLHHKCBCNOTRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide typically involves multi-step reactions that include the formation of the imidazo[1,2-a]pyridine core, followed by functionalization at various positions. Common synthetic approaches include:

    Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.

    Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: Reduction reactions involve the gain of electrons and a decrease in oxidation state.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide is unique due to its specific structural features, which contribute to its high potency and selectivity in targeting specific enzymes and receptors. Its combination of an imidazo[1,2-a]pyridine core with an isoxazole ring enhances its biological activity and makes it a valuable compound for drug development .

Properties

IUPAC Name

5-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-12-6-5-9-23-11-17(20-18(12)23)14-7-3-4-8-15(14)21-19(24)16-10-13(2)25-22-16/h3-11H,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHHKCBCNOTRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=NOC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.